



# Technical Support Center: BMS-986163 and Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986163 |           |
| Cat. No.:            | B12422891  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-986163**. The focus is on controlling for its effects on locomotor activity during experimental procedures.

### Frequently Asked Questions (FAQs)

Q1: What is BMS-986163 and what is its mechanism of action?

A1: **BMS-986163** is a water-soluble intravenous prodrug of BMS-986169.[1][2] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means it inhibits the function of GluN2B-containing NMDA receptors.[1] The primary therapeutic target for this compound is Major Depressive Disorder (MDD), with the goal of providing rapid antidepressant effects.[1][2]

Q2: What are the known effects of BMS-986163 on locomotor activity?

A2: Preclinical studies have shown that **BMS-986163**'s active form, BMS-986169, has only marginal effects on locomotor hyperactivity in mice.[1] This distinguishes it from other NMDA receptor modulators like ketamine, which can significantly increase locomotor activity.[3] While the effects are considered minimal, it is crucial to implement proper controls in your experimental design to account for any potential subtle changes.



Q3: Why is it important to control for locomotor activity when studying the effects of **BMS-986163**?

A3: Even marginal changes in locomotor activity can confound the results of behavioral assays, particularly those that rely on movement, such as tests for anxiety or depression-like behaviors (e.g., open field test, forced swim test).[3][4] Failing to control for these effects could lead to misinterpretation of the data, attributing changes in behavior to the primary outcome of interest when they are, in fact, a side effect of altered locomotion.

# **Troubleshooting Guide: Unexpected Locomotor Activity Results**

This guide addresses potential issues you might encounter regarding locomotor activity during your experiments with **BMS-986163**.

# Issue 1: Observed an unexpected increase in locomotor activity after BMS-986163 administration.

Possible Causes and Solutions:

- Dose-Related Effects: While generally having marginal effects, higher doses might lead to off-target effects or more pronounced on-target effects that influence locomotion.
  - Solution: Conduct a dose-response study to determine if the observed hyperactivity is dose-dependent. Include a vehicle control and at least three different doses of BMS-986163.
- Interaction with Experimental Environment: A novel or stressful environment can independently affect locomotor activity.[5]
  - Solution: Habituate the animals to the testing apparatus before drug administration and data collection. Ensure the testing environment is consistent across all experimental groups.
- Genetic Background of the Animal Model: Different strains of mice or rats can have varying baseline levels of locomotor activity and may respond differently to pharmacological agents.



6

 Solution: Be consistent with the animal strain used. If you suspect a strain-specific effect, consider running a pilot study with a different strain.

# Issue 2: Observed a decrease in locomotor activity or sedation after BMS-986163 administration.

Possible Causes and Solutions:

- High Dose Sedative Effects: At higher concentrations, NMDA receptor antagonism can lead to sedation.
  - Solution: As with hyperactivity, a dose-response study is crucial. This will help identify a therapeutic window where the desired effects are present without sedation.
- Impaired Motor Coordination: The compound could be affecting motor coordination, which would present as decreased movement.
  - Solution: Use a rotarod test to specifically assess motor coordination and balance. This
    will help differentiate between general sedation and specific motor impairment.[5]

# Experimental Protocols Protocol 1: Baseline and Post-Dosing Locomotor Activity Assessment

Objective: To quantify the effect of BMS-986163 on spontaneous locomotor activity.

#### Materials:

- Open field apparatus with automated tracking software
- BMS-986163
- Vehicle solution
- Experimental animals (e.g., C57BL/6J mice)



#### Procedure:

- Habituation: Place each animal in the open field apparatus for 30 minutes one day prior to the experiment to allow for habituation to the novel environment.
- Baseline Recording: On the day of the experiment, place each animal in the open field and record its locomotor activity for 30 minutes to establish a baseline.
- Administration: Administer the vehicle or a specific dose of BMS-986163 (e.g., via intravenous injection).
- Post-Dosing Recording: Immediately after administration, return the animal to the open field and record locomotor activity for a predefined period (e.g., 60 minutes).
- Data Analysis: Analyze the data for total distance traveled, time spent moving, and rearing frequency. Compare the post-dosing results to the baseline and between the vehicle and BMS-986163 groups.

#### **Protocol 2: Rotarod Test for Motor Coordination**

Objective: To assess whether **BMS-986163** affects motor coordination.

#### Materials:

- Rotarod apparatus
- BMS-986163
- Vehicle solution
- · Experimental animals

#### Procedure:

• Training: Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for three consecutive days. Each day consists of three trials with a 15-minute inter-trial interval.



- Baseline Measurement: On the test day, record the latency to fall for each animal in a trial with accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
- Administration: Administer the vehicle or BMS-986163.
- Post-Dosing Measurement: At various time points post-administration (e.g., 15, 30, and 60 minutes), repeat the accelerating rotarod test.
- Data Analysis: Compare the latency to fall between the vehicle and **BMS-986163** groups at each time point.

### **Data Presentation**

Table 1: Example Dose-Response Effects of **BMS-986163** on Locomotor Activity in an Open Field Test

| Treatment<br>Group | Dose (mg/kg,<br>IV) | Total Distance<br>Traveled (cm) | Time Spent<br>Moving (s) | Rearing<br>Frequency |
|--------------------|---------------------|---------------------------------|--------------------------|----------------------|
| Vehicle            | 0                   | 3500 ± 250                      | 450 ± 30                 | 80 ± 10              |
| BMS-986163         | 1                   | 3600 ± 270                      | 460 ± 35                 | 85 ± 12              |
| BMS-986163         | 10                  | 3800 ± 300                      | 480 ± 40                 | 90 ± 15              |
| BMS-986163         | 30                  | 2800 ± 220                      | 350 ± 25                 | 50 ± 8*              |

Data are

presented as

mean ± SEM. \*p

< 0.05 compared

to Vehicle.

Table 2: Example Effects of BMS-986163 on Motor Coordination in a Rotarod Test



| Treatment Group                                                  | Dose (mg/kg, IV) | Latency to Fall (s) at 30 min post-dose |
|------------------------------------------------------------------|------------------|-----------------------------------------|
| Vehicle                                                          | 0                | 180 ± 15                                |
| BMS-986163                                                       | 10               | 175 ± 20                                |
| BMS-986163                                                       | 30               | 120 ± 10*                               |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. |                  |                                         |

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of the NMDA receptor and the inhibitory action of BMS-986169.





Click to download full resolution via product page

Caption: Experimental workflow for controlling for locomotor effects of BMS-986163.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory and locomotor activity, learning and memory functions in somatostatin receptor subtype 4 gene-deficient mice in relation to aging and sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Neurotensin Receptor Type 1 Attenuates Locomotor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: BMS-986163 and Locomotor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422891#how-to-control-for-bms-986163-effects-on-locomotor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com